6-Methyl-2-(4-methylanilino)pyridine-3-carbonitrile
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Overview
Description
6-Methyl-2-(4-methylanilino)pyridine-3-carbonitrile is a heterocyclic compound that belongs to the pyridine family It is characterized by the presence of a pyridine ring substituted with a methyl group at the 6th position, a 4-methylanilino group at the 2nd position, and a carbonitrile group at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-(4-methylanilino)pyridine-3-carbonitrile typically involves multi-step organic reactions. One common method is the reaction of 2-chloro-6-methylpyridine-3-carbonitrile with 4-methylaniline under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-(4-methylanilino)pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted pyridine derivatives with various functional groups.
Scientific Research Applications
6-Methyl-2-(4-methylanilino)pyridine-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of 6-Methyl-2-(4-methylanilino)pyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA, affecting cellular processes. The exact pathways and targets depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-methylpyridine: A related compound with similar structural features but different functional groups.
2-Pyridinecarbonitrile: Another pyridine derivative with a carbonitrile group but lacking the anilino substitution.
Uniqueness
6-Methyl-2-(4-methylanilino)pyridine-3-carbonitrile is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the anilino and carbonitrile groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for various applications.
Properties
CAS No. |
82756-10-3 |
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Molecular Formula |
C14H13N3 |
Molecular Weight |
223.27 g/mol |
IUPAC Name |
6-methyl-2-(4-methylanilino)pyridine-3-carbonitrile |
InChI |
InChI=1S/C14H13N3/c1-10-3-7-13(8-4-10)17-14-12(9-15)6-5-11(2)16-14/h3-8H,1-2H3,(H,16,17) |
InChI Key |
WKXOFCZQEVEXKD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C(C=CC(=N2)C)C#N |
Origin of Product |
United States |
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